N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
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Overview
Description
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide typically involves the condensation of thiophene derivatives with appropriate amines and oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and other functional groups in the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, or gene expression, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
Uniqueness
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is unique due to its specific structure, which combines a thiophene ring with an oxamide group.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-13(18)14(19)16-8-11(17)9-3-5-10(6-4-9)12-2-1-7-20-12/h1-7,11,17H,8H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWAIFUAVIBOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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